molecular formula C11H12N2O2S B5041974 2-(cyanomethylsulfanyl)-N-(4-methoxyphenyl)acetamide

2-(cyanomethylsulfanyl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B5041974
M. Wt: 236.29 g/mol
InChI Key: WMAWMKYWFMWFGD-UHFFFAOYSA-N
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Description

2-(cyanomethylsulfanyl)-N-(4-methoxyphenyl)acetamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyanomethylsulfanyl group and a methoxyphenylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyanomethylsulfanyl)-N-(4-methoxyphenyl)acetamide typically involves the reaction of 4-methoxyphenylacetic acid with cyanomethylsulfanyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which can enhance the yield and purity of the product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(cyanomethylsulfanyl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Oxidation of the cyanomethylsulfanyl group can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the cyanomethyl group can yield primary amines.

    Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules

    Biology: In biological research, the compound is investigated for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful for studying biological pathways and mechanisms.

    Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

    Industry: In industrial applications, the compound is used as a precursor for the synthesis of specialty chemicals and materials. Its reactivity and versatility make it valuable in the production of various industrial products.

Mechanism of Action

The mechanism of action of 2-(cyanomethylsulfanyl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The cyanomethylsulfanyl group and the methoxyphenylacetamide moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-methoxyphenylacetamide: This compound shares the methoxyphenylacetamide moiety but lacks the cyanomethylsulfanyl group.

    2-(cyanomethylsulfanyl)acetamide: This compound contains the cyanomethylsulfanyl group but lacks the methoxyphenylacetamide moiety.

Uniqueness

2-(cyanomethylsulfanyl)-N-(4-methoxyphenyl)acetamide is unique due to the presence of both the cyanomethylsulfanyl group and the methoxyphenylacetamide moiety. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications.

Properties

IUPAC Name

2-(cyanomethylsulfanyl)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-15-10-4-2-9(3-5-10)13-11(14)8-16-7-6-12/h2-5H,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMAWMKYWFMWFGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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